

# antibacterial spectrum of imipenem against gram-positive and gram-negative bacteria

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Imipenem and cilastatin sodium*

Cat. No.: *B15582710*

[Get Quote](#)

## An In-depth Technical Guide to the Antibacterial Spectrum of Imipenem

Audience: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Imipenem is a potent, broad-spectrum  $\beta$ -lactam antibiotic belonging to the carbapenem class. [1] It exhibits bactericidal activity against a wide array of gram-positive and gram-negative aerobic and anaerobic bacteria by inhibiting cell wall synthesis.[2] This guide provides a comprehensive overview of imipenem's antibacterial spectrum, its mechanism of action, prevalent resistance mechanisms, and the standardized experimental protocols used to determine its in vitro activity. Quantitative data on its efficacy are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for research and development professionals.

## Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Imipenem's primary mechanism of action is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3] This process is initiated by its entry into the bacterial periplasmic space, where it covalently binds to and inactivates high-molecular-weight Penicillin-Binding Proteins (PBPs).[1] These enzymes, such as transpeptidases, are essential for the

final steps of peptidoglycan assembly, specifically the cross-linking of peptide side chains.<sup>[4]</sup> By inhibiting these PBPs, imipenem effectively blocks the formation of a stable cell wall, leading to a loss of cell integrity and subsequent lysis due to high internal osmotic pressure.<sup>[3]</sup> Imipenem demonstrates a high affinity for key PBPs, such as PBP-2 and PBP-3, contributing to its potent bactericidal effect.<sup>[3][5]</sup> Furthermore, its structure confers significant stability against hydrolysis by most common  $\beta$ -lactamases, including many plasmid- and chromosomally-mediated enzymes.<sup>[5][6]</sup>



[Click to download full resolution via product page](#)

Caption: Imipenem's mechanism of action via PBP inhibition.

## Antibacterial Spectrum of Imipenem

Imipenem is recognized for its exceptionally broad spectrum of activity, encompassing a vast range of clinically significant pathogens.[\[6\]](#)

### Gram-Positive Bacteria

Imipenem is highly active against many gram-positive cocci. It demonstrates potent activity against *Staphylococcus aureus*, including some methicillin-resistant strains (MRSA), and various *Streptococcus* species, such as *Streptococcus pneumoniae* and *Streptococcus faecalis* (enterococci).[\[7\]](#)[\[8\]](#) For MRSA, the MIC<sub>90</sub> has been reported as 2 µg/mL.[\[9\]](#) Against *S. aureus* isolates from endocarditis cases, the MBC<sub>90</sub> was 0.06 mg/l, which was four- to eight-fold more active than nafcillin.[\[8\]](#)

| Gram-Positive Organism                        | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) | Reference(s)         |
|-----------------------------------------------|---------------------------|---------------------------|----------------------|
| Staphylococcus aureus (Methicillin-Resistant) | -                         | 2                         | <a href="#">[9]</a>  |
| Staphylococcus aureus (General)               | -                         | 0.06 (MBC)                | <a href="#">[8]</a>  |
| Streptococcus faecalis (Enterococcus)         | -                         | 8 (MBC)                   | <a href="#">[8]</a>  |
| Coagulase-negative Staphylococci              | -                         | -                         | <a href="#">[10]</a> |
| Streptococcus pneumoniae                      | -                         | 1 (Penicillin-Resistant)  | <a href="#">[7]</a>  |

Note: Some values may be reported as Minimum Bactericidal Concentration (MBC) where specified.

### Gram-Negative Bacteria

Imipenem's spectrum robustly covers most gram-negative bacteria. This includes the majority of the Enterobacteriaceae family, such as *Escherichia coli* and *Klebsiella pneumoniae*.<sup>[6]</sup> It is also one of the most reliably active agents against *Pseudomonas aeruginosa*.<sup>[6]</sup> However, resistance in *P. aeruginosa* and carbapenemase-producing Enterobacteriaceae is a growing concern.<sup>[11][12]</sup> For 40 clonally related clinical isolates of *E. coli*, the MIC<sub>90</sub> was 0.5 µg/mL.<sup>[13]</sup> Against KPC-3-producing *K. pneumoniae*, imipenem combined with relebactam showed an MIC<sub>90</sub> of 1 mg/L.<sup>[14][15]</sup> For *P. aeruginosa* isolates from cystic fibrosis patients, imipenem susceptibility was 55%, with an MIC<sub>90</sub> of >16 µg/mL.<sup>[16]</sup>

| Gram-Negative Organism                                       | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) | Reference(s)                              |
|--------------------------------------------------------------|---------------------------|---------------------------|-------------------------------------------|
| <i>Escherichia coli</i><br>(AmpC-hyperproducing)             | -                         | 0.5                       | <a href="#">[13]</a>                      |
| <i>Klebsiella pneumoniae</i> (KPC-producing)                 | 0.25                      | 1                         | <a href="#">[14]</a> <a href="#">[15]</a> |
| <i>Klebsiella pneumoniae</i><br>(Carbapenem non-susceptible) | -                         | ≥16                       | <a href="#">[17]</a>                      |
| <i>Pseudomonas aeruginosa</i> (Cystic Fibrosis isolates)     | 4                         | >16                       | <a href="#">[16]</a>                      |
| <i>Pseudomonas aeruginosa</i> (General)                      | -                         | -                         | <a href="#">[10]</a>                      |

\*Data for Imipenem/Relebactam combination.

## Mechanisms of Bacterial Resistance

Despite its stability to many β-lactamases, resistance to imipenem can emerge through several key mechanisms, particularly in gram-negative bacteria.<sup>[18]</sup> These mechanisms can act alone

or in concert to reduce or eliminate the drug's efficacy.

- Enzymatic Degradation: The most significant mechanism is the production of carbapenem-hydrolyzing  $\beta$ -lactamases (carbapenemases).[18] These enzymes, such as KPC, NDM, VIM, IMP, and OXA-48-like enzymes, can effectively inactivate imipenem and other carbapenems. [11][19]
- Reduced Permeability: Gram-negative bacteria can limit imipenem's entry into the periplasmic space by modifying or downregulating outer membrane porin channels, such as OprD in *P. aeruginosa*.[20][21] The loss of these channels significantly increases the MIC.
- Efflux Pumps: Active efflux systems can pump antibiotics out of the bacterial cell before they can reach their PBP targets. Overexpression of these pumps is a known resistance mechanism in pathogens like *P. aeruginosa*.[18][21]
- Target Site Modification: Alterations in the structure or expression of PBPs can reduce their binding affinity for imipenem, though this is a less common mechanism of high-level resistance compared to enzymatic degradation.[21]



[Click to download full resolution via product page](#)

Caption: Key mechanisms of bacterial resistance to imipenem.

## Experimental Protocols: Antimicrobial Susceptibility Testing (AST)

Standardized protocols are critical for accurately determining the in vitro activity of imipenem. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these methods.[\[22\]](#)[\[23\]](#)

### Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[24]

#### Methodology:

- Preparation of Antimicrobial Solutions: A stock solution of imipenem is prepared at a high concentration (e.g., 1000 µg/mL).[24] Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate to achieve the desired final concentration range.[25]
- Inoculum Preparation: A standardized bacterial inoculum is prepared by suspending colonies from an 18-24 hour agar plate in broth.[24] The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL. This is then diluted to achieve a final concentration of about  $5 \times 10^5$  CFU/mL in each well.[26]
- Inoculation: Each well containing the serially diluted imipenem is inoculated with the standardized bacterial suspension.[25] A growth control well (broth and inoculum, no drug) and a sterility control well (broth only) are included on each plate.
- Incubation: The microtiter plate is incubated at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.[23]
- Interpretation: The MIC is read as the lowest concentration of imipenem at which there is no visible bacterial growth (turbidity).[24]

[Click to download full resolution via product page](#)

Caption: Workflow for the broth microdilution MIC test.

## Kirby-Bauer Disk Diffusion Test

The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antibiotic based on the size of the zone of growth inhibition around an antibiotic-impregnated disk.[27][28]

### Methodology:

- **Inoculum Preparation:** A bacterial inoculum is prepared and adjusted to the turbidity of a 0.5 McFarland standard, as described for broth microdilution.[22]
- **Plate Inoculation:** A sterile cotton swab is dipped into the standardized inoculum. The excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar (MHA) plate is then evenly swabbed in three directions to ensure confluent growth.[29] The plate is allowed to dry for 3-5 minutes.
- **Disk Application:** An imipenem-impregnated disk (typically 10  $\mu\text{g}$ ) is dispensed onto the surface of the inoculated agar plate using sterile forceps or a dispenser.[28] The disk should be pressed gently to ensure complete contact with the agar. Disks must be spaced at least 24 mm apart.[28]
- **Incubation:** The plate is inverted and incubated at  $35 \pm 2^\circ\text{C}$  for 16-20 hours.[22]
- **Interpretation:** After incubation, the diameter of the zone of complete growth inhibition around the disk is measured in millimeters.[27] This zone diameter is then compared to standardized interpretive charts (e.g., from CLSI) to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R) to imipenem.[30]

[Click to download full resolution via product page](#)

Caption: Workflow for the Kirby-Bauer disk diffusion test.

## Conclusion

Imipenem remains a cornerstone of antimicrobial therapy due to its powerful, broad-spectrum bactericidal activity against a wide range of gram-positive and gram-negative pathogens. Its mechanism of action, targeting essential PBPs in the bacterial cell wall, is well-understood. However, the clinical utility of imipenem is increasingly challenged by the global rise of resistance, primarily driven by the production of carbapenemases and mechanisms that reduce drug accumulation. Continuous surveillance of susceptibility patterns using standardized methodologies is imperative for guiding clinical use and informing the development of next-generation antibiotics and  $\beta$ -lactamase inhibitors. A thorough understanding of its spectrum, mode of action, and resistance pathways is essential for the scientific community to preserve the efficacy of this critical therapeutic agent.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. urology-textbook.com [urology-textbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 4. hereditybio.in [hereditybio.in]
- 5. Mechanisms by which imipenem may overcome resistance in gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of imipenem--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of imipenem on aerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imipenem therapy of experimental *Staphylococcus aureus* and *Streptococcus faecalis* endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro susceptibility of methicillin-resistant *Staphylococcus aureus* to imipenem and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imipenem Resistance among Gram-Negative and Gram-Positive Bacteria in Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. journals.asm.org [journals.asm.org]
- 13. idus.us.es [idus.us.es]
- 14. idus.us.es [idus.us.es]
- 15. researchgate.net [researchgate.net]
- 16. In vitro activity of imipenem/relebactam against *Pseudomonas aeruginosa* isolated from patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High minimum inhibitory concentration of imipenem as a predictor of fatal outcome in patients with carbapenem non-susceptible *Klebsiella pneumoniae* - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Activity of imipenem/relebactam on *Klebsiella pneumoniae* with different mechanisms of imipenem non-susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Unseen Enemy: Mechanisms of Multidrug Antimicrobial Resistance in Gram-Negative ESKAPE Pathogens | MDPI [mdpi.com]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 23. MIC determination by broth microdilution. [bio-protocol.org]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. protocols.io [protocols.io]
- 27. asm.org [asm.org]
- 28. hardydiagnostics.com [hardydiagnostics.com]
- 29. microbenotes.com [microbenotes.com]
- 30. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]
- To cite this document: BenchChem. [antibacterial spectrum of imipenem against gram-positive and gram-negative bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15582710#antibacterial-spectrum-of-imipenem-against-gram-positive-and-gram-negative-bacteria>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)